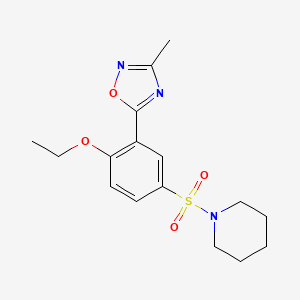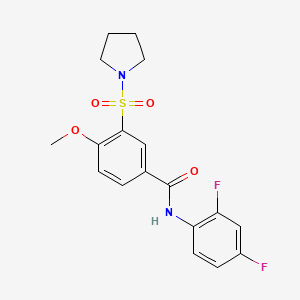
N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, commonly known as BPPB, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPPB belongs to a class of compounds known as sulfonylbenzamides, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of BPPB is not fully understood. However, it has been suggested that BPPB inhibits the activity of several enzymes, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that regulate gene expression, and their inhibition has been found to induce apoptosis in cancer cells. HSP90 is a chaperone protein that is involved in the folding and stabilization of several oncogenic proteins. Inhibition of HSP90 has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPPB has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the replication of the hepatitis C virus. Additionally, BPPB has been found to inhibit the activity of HDACs and HSP90, which are involved in the regulation of gene expression and the folding and stabilization of oncogenic proteins, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
BPPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. Additionally, BPPB has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, BPPB also has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of BPPB is not fully understood, which can make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for the study of BPPB. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and hepatitis C. Additionally, further studies are needed to elucidate the mechanism of action of BPPB and to identify its molecular targets. Finally, the development of analogs of BPPB with improved pharmacokinetic properties and reduced cytotoxicity could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of BPPB involves the reaction of 2-bromobenzoyl chloride with 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline in the presence of a base. The reaction yields BPPB as a white solid with a purity of over 99%. The synthesis of BPPB has been optimized to produce high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
BPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, BPPB has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-26-16-7-4-12(10-17(16)27(24,25)22-8-2-3-9-22)18(23)21-15-6-5-13(19)11-14(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAEKRIXRLKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698589.png)
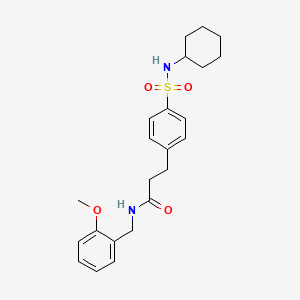
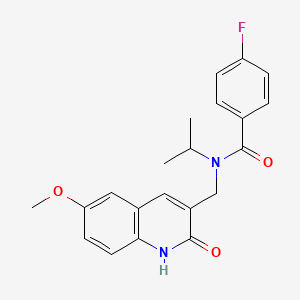
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)
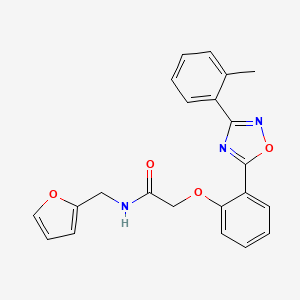
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
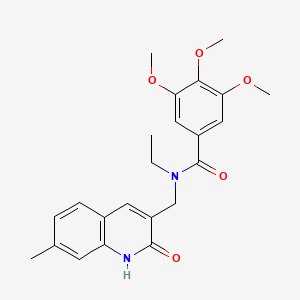
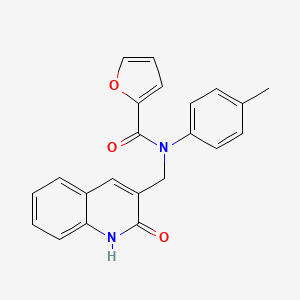
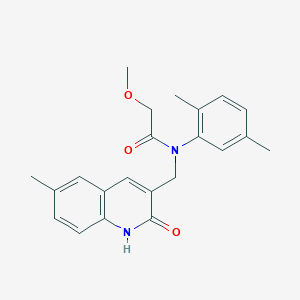
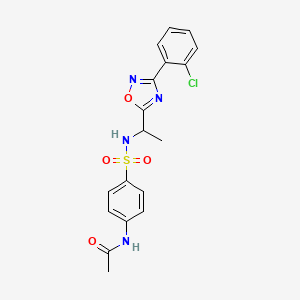
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)
